molecular formula C16H19N7 B12230136 2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B12230136
M. Wt: 309.37 g/mol
InChI Key: GIBHPUPXTVWOPV-UHFFFAOYSA-N
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Description

2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a dimethylamino group, a piperazine ring, and a pyridine ring with a carbonitrile group

Preparation Methods

The synthesis of 2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2-chloropyrimidine with dimethylamine under controlled conditions.

    Piperazine Ring Formation: The piperazine ring is introduced by reacting the pyrimidine derivative with piperazine in the presence of a suitable base.

    Pyridine Ring Introduction:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and continuous flow chemistry techniques.

Chemical Reactions Analysis

2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine and pyridine rings, using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile can be compared with other similar compounds, such as:

    2-{4-[2-(Methylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile: This compound has a similar structure but with a methylamino group instead of a dimethylamino group, leading to different chemical and biological properties.

    2-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile: The ethylamino derivative also exhibits distinct properties due to the presence of an ethyl group.

    2-{4-[2-(Amino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H19N7

Molecular Weight

309.37 g/mol

IUPAC Name

2-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C16H19N7/c1-21(2)16-19-6-4-14(20-16)22-7-9-23(10-8-22)15-11-13(12-17)3-5-18-15/h3-6,11H,7-10H2,1-2H3

InChI Key

GIBHPUPXTVWOPV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CC(=C3)C#N

Origin of Product

United States

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